An In-depth Technical Guide to the Physicochemical Properties of 1-Acetylamino-7-naphthol
An In-depth Technical Guide to the Physicochemical Properties of 1-Acetylamino-7-naphthol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Acetylamino-7-naphthol (CAS No: 6470-18-4), a key intermediate in the synthesis of dyes and a compound of interest for its potential biological activities.[1][2] This document details its physical and chemical characteristics, outlines experimental protocols for its synthesis and analysis, and presents visual workflows for its preparation.
Core Physicochemical Properties
1-Acetylamino-7-naphthol, with the molecular formula C₁₂H₁₁NO₂, is a white to off-white crystalline solid.[1] It is also described as characteristic patchy or plate-like crystals.[3] The compound is soluble in ethanol, ether, acetone, acetic acid, and benzene, and only slightly soluble in water.[1][3] For long-term storage, it should be kept in a cool, dry place under an inert atmosphere at room temperature.[3][4][5]
The key quantitative physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₁NO₂ | [3][4][6] |
| Molecular Weight | 201.22 g/mol | [2][6] |
| Melting Point | 168-169 °C | [2][3][4] |
| 168-172 °C | [1] | |
| Boiling Point | 486.2 °C at 760 mmHg | [2][4][5] |
| 170-172 °C at 16 Torr | [3] | |
| Density | 1.297 g/cm³ (Predicted) | [2][3][4] |
| pKa | 9.44 ± 0.40 (Predicted) | [3][4] |
| Flash Point | 247.9 °C | [2][3][4] |
| Refractive Index | 1.704 | [2][3][4] |
| LogP | 2.57680 | [4] |
| XLogP3 | 1.5 | [4][6] |
| Topological Polar Surface Area | 49.3 Ų | [6] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 1 | [4] |
| Exact Mass | 201.078978594 Da | [4][6] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of 1-Acetylamino-7-naphthol are crucial for its application in research and development.
The most common laboratory-scale synthesis involves the direct acetylation of 1-amino-7-naphthol.[2]
Protocol:
-
Dissolution: Dissolve 1-amino-7-naphthol (1 mole equivalent) in an aqueous sodium hydroxide solution.[7]
-
Acetylation: Slowly add acetic anhydride (e.g., 1.0-1.2 mole equivalents) or glacial acetic acid dropwise to the solution.[2][7]
-
Temperature Control: Maintain the reaction mixture temperature between 20-40°C during the addition.[2][7]
-
Reaction Time: Stir the mixture at this temperature for approximately 2 hours to ensure the completion of the reaction.[7]
-
pH Adjustment & Isolation: Adjust the pH to 8.5-9.0 with soda ash and heat the mixture. After cooling, the product precipitates and can be isolated by filtration.[7]
-
Purification: The crude product can be purified by crystallization to remove impurities.[8]
-
Drying: Dry the purified solid at 80-90°C to yield the final product.[7]
An alternative, industrially significant route begins with 1-aminonaphthalene-7-sulfonic acid (Cleve's acid-1,7).[2] This multi-step process is visualized in the workflow diagram below.
Protocol:
-
Alkali Fusion: Heat the sodium salt of 1-aminonaphthalene-7-sulfonic acid with a strong base like sodium hydroxide or potassium hydroxide at high temperatures (210–230°C) for several hours.[2] This nucleophilic aromatic substitution replaces the sulfonic acid group with a hydroxyl group, yielding the sodium salt of 1-amino-7-naphthol.[2]
-
Acidification: Acidify the resulting mixture with a dilute acid to precipitate the 1-amino-7-naphthol intermediate.[3]
-
Acetylation: Acetylate the obtained 1-amino-7-naphthol using the protocol described in Section 2.1 to produce 1-Acetylamino-7-naphthol.[2][3]
Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.
-
Melting Point Determination: The melting point is determined using a standard melting point apparatus. A small, dry sample of the crystalline powder is packed into a capillary tube and heated slowly. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded.
-
High-Performance Liquid Chromatography (HPLC): Purity is often assessed using HPLC.[1] A solution of the compound is injected into an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV-Vis). The purity is calculated based on the area of the peak corresponding to 1-Acetylamino-7-naphthol relative to the total peak area.
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for structural elucidation.[2] The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and spectra are recorded. The chemical shifts, splitting patterns, and integration of the signals confirm the arrangement of protons and carbon atoms in the molecule.[2]
-
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the key functional groups.[2] The spectrum will show characteristic absorption bands for the N-H bond, the C=O of the amide, and the O-H of the hydroxyl group.[2]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[7] The analysis will show a molecular ion peak corresponding to the exact mass of the molecule.[7]
-
Synthesis and Workflow Visualizations
The following diagrams, generated using DOT language, illustrate the key synthesis pathways for 1-Acetylamino-7-naphthol.
Caption: Direct acetylation of 1-amino-7-naphthol to yield the target compound.
Caption: Multi-step industrial synthesis route from a sulfonic acid derivative.
References
- 1. agrochemx.com [agrochemx.com]
- 2. 1-Acetylamino-7-naphthol | 6470-18-4 | Benchchem [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. lookchem.com [lookchem.com]
- 5. 6470-18-4 1-Acetylamino-7-naphthol AKSci K041 [aksci.com]
- 6. 1-Acetamido-7-naphthol | C12H11NO2 | CID 80946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Acetamido-7-hydroxynaphthalene synthesis - chemicalbook [chemicalbook.com]
- 8. niir.org [niir.org]
